molecular formula C15H14F3NO2 B5734376 2-(4-isopropoxyphenoxy)-5-(trifluoromethyl)pyridine

2-(4-isopropoxyphenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B5734376
M. Wt: 297.27 g/mol
InChI Key: OBLPPJBXNUHXFG-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenoxy)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C15H14F3NO2. This compound features a pyridine ring substituted with a trifluoromethyl group at the 5-position and a phenoxy group with an isopropoxy substituent at the 4-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-isopropoxyphenoxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common synthetic route includes the following steps:

  • Formation of the Pyridine Core: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under suitable reaction conditions.

  • Attachment of the Phenoxy Group: The phenoxy group with the isopropoxy substituent can be attached through a nucleophilic aromatic substitution reaction, where the pyridine ring acts as the electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropoxyphenoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, with suitable solvents and temperatures to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Isopropoxyphenoxy)-5-(trifluoromethyl)pyridine is used in various scientific research applications:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems and to develop new bioactive compounds.

  • Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-isopropoxyphenoxy)-5-(trifluoromethyl)pyridine exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group, in particular, can influence the compound's binding affinity to biological targets, such as enzymes and receptors. The specific mechanism of action may vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Isopropoxyphenoxy)-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

  • 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine: This compound has a methoxy group instead of an isopropoxy group, which can affect its reactivity and biological activity.

  • 2-(4-Isopropoxyphenoxy)-3-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, leading to variations in chemical and biological properties.

Uniqueness: The presence of both the isopropoxy and trifluoromethyl groups in this compound gives it unique chemical and biological properties compared to similar compounds. These groups can enhance the compound's stability, reactivity, and binding affinity to biological targets.

Properties

IUPAC Name

2-(4-propan-2-yloxyphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-10(2)20-12-4-6-13(7-5-12)21-14-8-3-11(9-19-14)15(16,17)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLPPJBXNUHXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (3.7g, 0.154 mole) was added in portions to a stirred mixture of dry N,N-dimethylformamide (60 ml) and 4-isopropyloxyphenol (26g, 0.17 mole). After hydrogen evolution had stopped, 2-chloro-5-trifluoromethylpyridine (28.75 g, 0.158 mole) was added and stirring was continued for 1.75 hours at 80°-95° C. Further sodium hydride (0.4 g) was added. After stirring for 1.25 hours at 95° C., the mixture was cooled and poured into water. The water was extracted twice with toluene, the extracts washed with 1M sodium hydrogen carbonate and brine, filtered and evaporated to a brown oily residue which was purified over silica gel with 1:9 ether/hexane as eluant to give the title compound (37.34g).
Quantity
3.7 g
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reactant
Reaction Step One
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0.17 mol
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reactant
Reaction Step One
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60 mL
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solvent
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0 (± 1) mol
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reactant
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28.75 g
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reactant
Reaction Step Three
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0.4 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five

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